
1,2-Dimyristoyl-rac-glicerol
Descripción general
Descripción
El ion cloruro es un ion con carga negativa que se forma cuando un átomo de cloro gana un electrón. Este ion se representa mediante el símbolo Cl⁻ y es un componente crucial en diversos procesos químicos y biológicos. Los iones cloruro son altamente solubles en agua y se encuentran en muchas sales, como el cloruro de sodio, el cloruro de calcio y el cloruro de amonio. Juegan un papel vital en el mantenimiento del equilibrio ácido-base, la transmisión de impulsos nerviosos y la regulación del flujo de fluidos dentro y fuera de las células .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Los iones cloruro ejercen sus efectos a través de diversos mecanismos:
Canales iónicos y transportadores: Los iones cloruro pasan a través de canales iónicos y transportadores específicos en las membranas celulares, ayudando a mantener el potencial eléctrico y el equilibrio osmótico de las células.
Regulación de enzimas: Los iones cloruro pueden influir en la actividad de ciertas enzimas, como las que intervienen en la producción de ácido gástrico.
Señalización celular: Los cambios en la concentración de iones cloruro pueden actuar como señales en diversos procesos celulares, como la regulación del volumen celular y la neurotransmisión.
Análisis Bioquímico
Biochemical Properties
1,2-Dimyristoyl-rac-glycerol plays a role in biochemical reactions, particularly in the metabolism and metabolic pathways of glycerolipids . It facilitates interactions between proteins and lipids, serving as a crucial component in drug delivery systems and model membranes for studying cell membrane interactions .
Cellular Effects
1,2-Dimyristoyl-rac-glycerol influences cell function by interacting with various types of cells and cellular processes. It has been extensively employed in the synthesis of liposomes and lipid nanoparticles, serving as a crucial component in drug delivery systems . Its amphiphilic nature allows for the self-assembly of stable bilayers and the formation of nanostructures, making it an ideal candidate for targeted delivery of imaging agents and genetic material .
Molecular Mechanism
At the molecular level, 1,2-Dimyristoyl-rac-glycerol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its unique structure, comprising a glycerol backbone and two myristoyl chains, enables its versatile use as a lipid building block .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dimyristoyl-rac-glycerol change over time. It has been used in the preparation of lipid nanoparticles for microRNA and short interfering RNA delivery . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
1,2-Dimyristoyl-rac-glycerol is involved in the metabolism and metabolic pathways of glycerolipids
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Los iones cloruro se pueden preparar a través de varios métodos, que incluyen:
Cloración directa: Se puede burbujear gas cloro a través de una solución que contiene un metal o un no metal para formar iones cloruro. Por ejemplo, el gas cloro reacciona con el hidróxido de sodio para producir cloruro de sodio y agua.
Electrólisis: Los iones cloruro se pueden generar mediante la electrólisis de una solución de cloruro de sodio, produciendo gas cloro en el ánodo y gas hidrógeno en el cátodo.
Métodos de producción industrial:
Proceso cloro-alcalino: Este es el método industrial más común para producir iones cloruro. En este proceso, se electroliza una solución acuosa de cloruro de sodio para producir gas cloro, hidróxido de sodio y gas hidrógeno.
Tipos de reacciones:
Oxidación: Los iones cloruro se pueden oxidar a gas cloro. Por ejemplo, en el proceso cloro-alcalino, los iones cloruro se oxidan en el ánodo para producir gas cloro.
Precipitación: Los iones cloruro reaccionan con nitrato de plata para formar un precipitado blanco de cloruro de plata. Esta reacción se utiliza comúnmente en el análisis cualitativo para comprobar la presencia de iones cloruro.
Reacciones ácido-base: Los iones cloruro pueden reaccionar con ácidos fuertes como el ácido sulfúrico para producir gas cloruro de hidrógeno.
Reactivos y condiciones comunes:
Nitrato de plata: Se utiliza para precipitar iones cloruro como cloruro de plata.
Ácido sulfúrico: Se utiliza para producir gas cloruro de hidrógeno a partir de sales de cloruro.
Dióxido de manganeso: Se utiliza para oxidar iones cloruro a gas cloro en presencia de ácido sulfúrico.
Productos principales:
Gas cloro: Se produce mediante la oxidación de iones cloruro.
Cloruro de plata: Se forma como un precipitado en reacciones con nitrato de plata.
Gas cloruro de hidrógeno: Se produce en reacciones con ácidos fuertes.
4. Aplicaciones en investigación científica
Los iones cloruro tienen numerosas aplicaciones en la investigación científica, que incluyen:
Comparación Con Compuestos Similares
Los iones cloruro se pueden comparar con otros iones haluro, como el fluoruro, el bromuro y el yoduro:
Ion fluoruro: Más pequeño en tamaño y más electronegativo que el ion cloruro.
Ion bromuro: Más grande en tamaño y menos electronegativo que el ion cloruro.
Ion yoduro: Incluso más grande y menos electronegativo que el ion bromuro.
Unicidad del ion cloruro:
- Los iones cloruro son únicos en su equilibrio de tamaño, electronegatividad y solubilidad, lo que los hace versátiles en diversos procesos químicos y biológicos. Son esenciales para mantener el equilibrio ácido-base y la presión osmótica en los organismos vivos .
Compuestos similares:
- Ion fluoruro (F⁻)
- Ion bromuro (Br⁻)
- Ion yoduro (I⁻)
Propiedades
IUPAC Name |
(3-hydroxy-2-tetradecanoyloxypropyl) tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBCSFJKETUREV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H60O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942375 | |
| Record name | 3-Hydroxypropane-1,2-diyl ditetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20255-94-1, 53563-63-6 | |
| Record name | 1,2-Dimyristoyl-rac-glycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20255-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimyristin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020255941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl dimyristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053563636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxypropane-1,2-diyl ditetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(hydroxymethyl)ethylene dimyristate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1,2-DIMYRISTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0ZI9U6LC3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,2-Dimyristoyl-rac-glycerol based lipids unique compared to conventional phospholipids?
A1: Unlike conventional phospholipids, 1,2-Dimyristoyl-rac-glycerol based lipids, specifically those incorporating polyethylene glycol (PEG) units, can spontaneously form liposomes upon hydration without requiring external energy input [, , , , ]. This self-assembling property makes them highly attractive for drug delivery applications.
Q2: How does the length of the hydrophobic acyl chain in 1,2-Dimyristoyl-rac-glycerol derivatives affect their thermal stability?
A2: Research indicates that the length of the hydrophobic acyl chain significantly influences the thermal stability of 1,2-Dimyristoyl-rac-glycerol based lipids. For instance, 1,2-Dimyristoyl-rac-glycerol-3-dodecaethylene glycol (GDM-12), with its 14-carbon acyl chains, exhibits a sharp order-disorder transition at a lower temperature (3-5°C) compared to 1,2-Distearoyl-rac-glycerol-3-triicosaethylene glycol (GDS-23), which has longer 18-carbon acyl chains and transitions between 17-22°C [, , , ]. This suggests that longer acyl chains contribute to increased thermal stability.
Q3: How does the formation of nanovesicles affect the phase transition temperature of these PEGylated lipids?
A3: Studies using various spectroscopic techniques, including FTIR and Raman spectroscopy, have shown that the phase transition temperature of these PEGylated lipids significantly increases when they form nanovesicles in aqueous suspensions compared to their pure form [, , , ]. This highlights the impact of nanovesicle formation on the thermal behavior of these lipids.
Q4: What spectroscopic techniques have been used to characterize 1,2-Dimyristoyl-rac-glycerol based lipids and what information do they provide?
A4: Several spectroscopic methods have been employed to study 1,2-Dimyristoyl-rac-glycerol based lipids, including:
- Fourier-transform infrared (FTIR) spectroscopy: FTIR has been used to investigate the temperature-dependent structural and conformational changes in these lipids, providing information about their thermal behavior and phase transitions [, ].
- Raman spectroscopy: Raman spectroscopy, especially when coupled with temperature control and confocal microscopy, allows for the analysis of phase transitions, molecular structure, and conformational order in these lipids [, , ]. These techniques have been particularly useful in characterizing the self-assembling properties and stability of nanovesicles formed by these lipids.
Q5: What are the potential applications of 1,2-Dimyristoyl-rac-glycerol based lipids in drug delivery?
A5: Due to their unique properties, including their ability to spontaneously form stable nanovesicles, 1,2-Dimyristoyl-rac-glycerol based lipids hold significant potential for drug delivery applications [, , ]. Their biocompatibility, ability to encapsulate various drug molecules, and potential for targeted delivery make them promising candidates for developing novel drug delivery systems.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


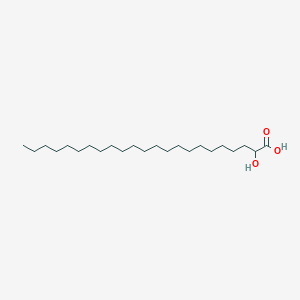
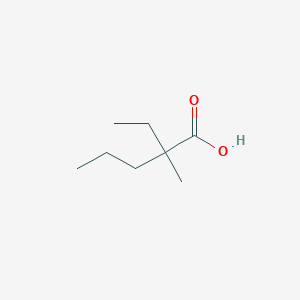

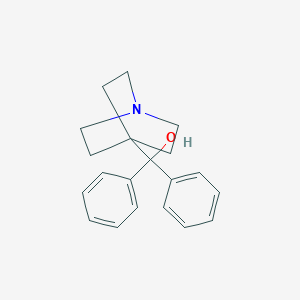
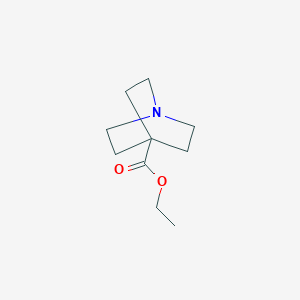


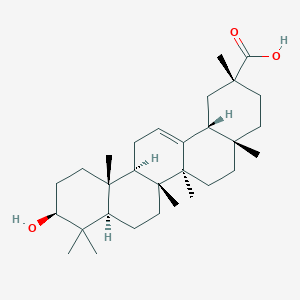
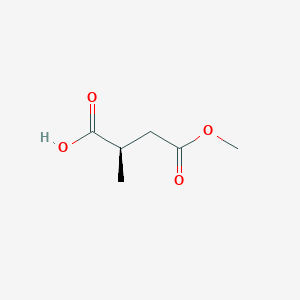




![(E)-6-[1,3-Dihydro-6-methoxy-4-[(2-methoxyethoxy)methoxy]-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic Acid Methyl Ester](/img/structure/B52867.png)
